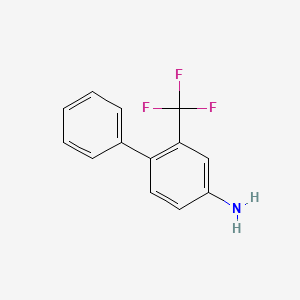

4-Phenyl-3-(trifluoromethyl)aniline

Overview

Description

4-Phenyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an aniline moiety.

Mechanism of Action

Target of Action

The primary target of 4-Phenyl-3-(trifluoromethyl)aniline is currently unknown. This compound is a derivative of aniline, which is a building block in the synthesis of many pharmaceuticals and other complex organic compounds

Mode of Action

The trifluoromethyl group is known to significantly impact the chemical reactivity and biological activity of compounds . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

Its molecular weight is 237.22 g/mol , and it is a liquid at room temperature . These properties could influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 4-Phenyl-3-(trifluoromethyl)aniline may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity

Comparison with Similar Compounds

Similar Compounds

3-(Trifluoromethyl)aniline: Similar in structure but with the trifluoromethyl group in the meta position.

4-(Trifluoromethyl)aniline: Lacks the phenyl group, making it less complex.

2-(Trifluoromethyl)aniline: Another isomer with the trifluoromethyl group in the ortho position

Uniqueness

4-Phenyl-3-(trifluoromethyl)aniline is unique due to the combination of the phenyl and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .

Biological Activity

4-Phenyl-3-(trifluoromethyl)aniline, with the chemical formula CHFN, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 251.22 g/mol

- CAS Number : 641570-82-3

The biological activity of this compound primarily involves its interaction with various molecular targets, including:

- Enzymatic Inhibition : The compound exhibits inhibitory effects on specific enzymes, which may influence metabolic pathways.

- Receptor Modulation : It can bind to receptors, thereby modulating their activity and affecting cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl aniline moieties. For instance, derivatives similar to this compound demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

Antiparasitic Activity

In the context of antiparasitic research, derivatives of this compound have shown promise against malaria parasites. A study reported that modifications to similar scaffolds improved their efficacy against Plasmodium falciparum, with notable reductions in parasitemia observed in mouse models .

Case Studies

- Antimicrobial Efficacy :

- Inhibition of DHT Production :

Comparative Analysis

The biological activity of this compound can be compared with similar compounds in terms of efficacy and mechanism:

| Compound Name | Biological Activity | MIC (μM) | IC (μM) |

|---|---|---|---|

| This compound | Antimicrobial | 0.070 - 8.95 | N/A |

| Related Trifluoromethyl Anilines | Antiparasitic | Varies | N/A |

| Dihydroquinazolinone Derivative | Antimalarial | N/A | N/A |

Properties

IUPAC Name |

4-phenyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N/c14-13(15,16)12-8-10(17)6-7-11(12)9-4-2-1-3-5-9/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPGXANZLDHGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.